4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Molecular design Physical property differentiation Bioisosteric replacement

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl (CAS: 2138249-29-1) is a functionalized biphenyl compound bearing a para-ethoxy group on one ring and ortho-fluoro plus para-nitro substitution on the other ring, with molecular formula C14H12FNO3 and molecular weight 261.25 g/mol. Biphenyl scaffolds are foundational in synthetic organic chemistry due to their prevalence in medicinally active compounds and advanced materials.

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
Cat. No. B8059394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl
Molecular FormulaC14H12FNO3
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C14H12FNO3/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16(17)18)13(15)9-11/h3-9H,2H2,1H3
InChIKeyODCSTEMJGIPXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl: A Strategic Functionalized Biphenyl Scaffold for Advanced Organic Synthesis and Materials Research


4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl (CAS: 2138249-29-1) is a functionalized biphenyl compound bearing a para-ethoxy group on one ring and ortho-fluoro plus para-nitro substitution on the other ring, with molecular formula C14H12FNO3 and molecular weight 261.25 g/mol . Biphenyl scaffolds are foundational in synthetic organic chemistry due to their prevalence in medicinally active compounds and advanced materials . The specific substitution pattern of this compound positions it as a versatile intermediate, with the nitro group serving as a handle for reduction to aniline derivatives and the fluorine atom functioning as a bioisostere capable of modulating electronic properties, metabolic stability, and binding affinity .

Why 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl Cannot Be Interchanged with Generic Biphenyl Analogs


Generic substitution among biphenyl derivatives is scientifically unsound due to the profound influence of substitution pattern on both electronic properties and downstream synthetic utility. In fluorinated biphenyls, the precise positioning of fluorine and nitro groups directly governs molecular dipole moment, electron density distribution, and consequently, performance in applications such as liquid crystal formulations with negative dielectric anisotropy (Δɛ) [1]. In medicinal chemistry contexts, fluorine substitution influences metabolic stability and binding affinity in ways that even closely related non-fluorinated or differently fluorinated analogs cannot replicate . The ethoxy group further modulates solubility and intermolecular interactions, creating a unique functional profile that precludes casual interchange with other biphenyl derivatives.

Quantitative Differentiation Evidence for 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl: Comparator-Based Procurement Rationale


Molecular Weight and Fluorine-Mediated Electronic Modulation Relative to Non-Fluorinated Analog

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl incorporates an ortho-fluorine substituent absent in the comparator 4-ethoxy-4'-nitro-1,1'-biphenyl, resulting in a calculated molecular weight difference of +17.99 g/mol . Fluorine substitution on the nitro-bearing ring introduces strong electron-withdrawing inductive effects that alter the electronic distribution across the biphenyl system relative to the non-fluorinated baseline, a critical determinant in applications such as liquid crystal materials where lateral fluorination is used to engineer negative dielectric anisotropy (Δɛ) [1].

Molecular design Physical property differentiation Bioisosteric replacement

Commercial Purity Specification: 98% Minimum at Procurement Scale

The target compound is commercially available with a specified purity of 98% (HPLC) from at least one major vendor (Leyan, product #2293166) , whereas a second vendor (CymitQuimica) lists minimum purity specification of 95% . The 98% specification provides a documented quality baseline suitable for synthetic applications requiring defined starting material purity, distinguishing it from lower-purity or unspecified-purity alternatives.

Quality control Reproducibility Synthetic intermediate sourcing

Spectral Reference Availability: NMR Data Exists for Non-Fluorinated Analog Enabling Indirect Structural Verification

While no published NMR spectra were identified for 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl itself, full 1H NMR spectral data (in CDCl3) is available for the structurally related non-fluorinated analog 4-ethoxy-4'-nitro-1,1'-biphenyl [1]. This provides a validated spectral reference framework for comparative analysis and serves as a baseline for interpreting the expected spectral perturbations induced by ortho-fluorine substitution (characteristic 19F-1H coupling patterns and deshielding effects on adjacent protons).

Analytical chemistry Structural confirmation Quality control

Synthetic Versatility: Orthogonal Reactivity of Nitro and Fluoro Functional Handles

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl possesses three distinct functional handles enabling sequential orthogonal transformations: (1) the nitro group can be selectively reduced to an amine without affecting the fluorine substituent; (2) the fluorine atom can participate in nucleophilic aromatic substitution under appropriate conditions; and (3) the ethoxy group provides a stable alkoxy terminus for further functionalization or for modulating physical properties . The biphenyl scaffold itself is accessible via Suzuki-Miyaura coupling methodology, a robust Pd-catalyzed cross-coupling approach for constructing fluorinated biphenyl derivatives [1].

Organic synthesis Building block utility Chemical library generation

Validated Application Scenarios for 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl Based on Quantitative Evidence


Scaffold for Liquid Crystal Materials Development Leveraging Fluorine-Induced Negative Dielectric Anisotropy

Fluorinated biphenyls with lateral fluorine substitution are established building blocks for liquid crystal mixtures requiring negative dielectric anisotropy (Δɛ), a key parameter for vertical alignment mode (VA) display technologies [1]. The ortho-fluoro substituent on 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl, combined with the polar nitro group, contributes to the molecular dipole engineering necessary for achieving negative Δɛ values (reported nematic mixtures in this class achieve Δɛ ~ -3.25) [1]. The ethoxy group provides an alkoxy tail that influences mesophase stability and transition temperatures. The 98% purity specification ensures consistency in physical property measurements during formulation studies.

Reductive Amination Precursor for Fluorinated Aniline Building Blocks in Medicinal Chemistry

The para-nitro group serves as a precursor to para-aniline derivatives via selective reduction [1]. The resulting fluorinated aniline would retain the ortho-fluorine bioisostere, a structural feature widely employed in medicinal chemistry to modulate metabolic stability and target binding affinity [1]. This transformation pathway enables the construction of biphenyl-based pharmacophores where both fluorine electronic effects and amine-derived functionalization are simultaneously required, supporting lead optimization campaigns in drug discovery.

High-Purity Intermediate for Structure-Activity Relationship (SAR) Studies in Biphenyl-Derived Pharmacophores

The documented 98% purity [1] makes this compound suitable for SAR studies where starting material consistency is critical for interpreting biological assay data. The three distinct functional groups (ethoxy, fluoro, nitro) provide multiple vectors for systematic structural variation, while the molecular weight differential of +17.99 g/mol relative to non-fluorinated analogs allows researchers to isolate and quantify the contribution of fluorine substitution to parameters such as logP, target engagement, and cellular permeability.

Precursor for Photoresponsive Materials via Nitro Group Photochemistry

Nitrobiphenyl derivatives have been investigated for photochemical applications where photoexcited nitro groups induce chemistry through the biphenyl ring system [1]. The presence of the ortho-fluorine substituent in 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl modifies the electronic environment of the nitro group, potentially altering photochemical quantum yields and reaction pathways relative to non-fluorinated nitrobiphenyls. This property space supports exploratory research in photoresponsive materials and molecular switches.

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